molecular formula C18H16Cl2N2O2 B2735972 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide CAS No. 863001-91-6

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide

Cat. No. B2735972
CAS RN: 863001-91-6
M. Wt: 363.24
InChI Key: VPXQSBNKYSSDDT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide, commonly known as DICA, is a synthetic compound with potential applications in scientific research. It is a member of the indole family of compounds and has been studied for its potential as an anticancer agent. DICA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In We will also discuss future directions for research on this compound.

Scientific Research Applications

Molecular Synthesis and Characterization

Indole acetamide derivatives have been synthesized for various purposes, including as anti-inflammatory agents. A study detailed the synthesis of a new indole acetamide with anti-inflammatory activity through molecular docking analysis, which targets cyclooxygenase domains. The compound's structure was confirmed through spectroscopic analyses and its stability investigated through energy frameworks and atom in molecule (AIM) calculations (F. H. Al-Ostoot et al., 2020).

Antioxidant and Antiviral Properties

The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized and evaluated. These compounds showed considerable antioxidant activity, highlighting the role of substituted phenyl rings in the indole nucleus for developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020). Additionally, a novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, suggesting therapeutic potential in viral infections (Joydeep Ghosh et al., 2008).

Agricultural Applications

Research on chlorophenoxy compounds, including those structurally similar to 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide, has examined their use as herbicides and plant growth regulators. A systematic review on the carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA in the environment provided comprehensive insights into the non-carcinogenic nature of these compounds at environmental exposure levels, despite their widespread agricultural use (K. Stackelberg, 2013). This research underscores the importance of understanding the environmental and health impacts of chemical compounds used in agriculture.

Photovoltaic and Photoinitiator Applications

Investigations into the photovoltaic efficiency and photoinitiator applications of certain acetamide analogs have revealed their potential in dye-sensitized solar cells (DSSCs) and as components in poly(methyl methacrylate) (PMMA) hybrid networks. These studies highlight the compounds' light harvesting efficiency and ability to improve thermal stability in polymer matrices, suggesting applications in renewable energy and materials science (Gonul S. Batibay et al., 2020).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-6-13-7-12(2-4-16(13)22-11)9-21-18(23)10-24-17-5-3-14(19)8-15(17)20/h2-8,22H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXQSBNKYSSDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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